molecular formula C10H14BrNO2 B15237153 (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

Cat. No.: B15237153
M. Wt: 260.13 g/mol
InChI Key: FGSNBNPQIMTPQI-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine via a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.

    (1R,2S)-1-Amino-1-(3-bromo-5-hydroxyphenyl)propan-2-OL: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromine atom and the methoxy group in (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL imparts unique chemical and biological properties, making it distinct from its analogs. These functional groups influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

FGSNBNPQIMTPQI-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)Br)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)OC)N)O

Origin of Product

United States

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